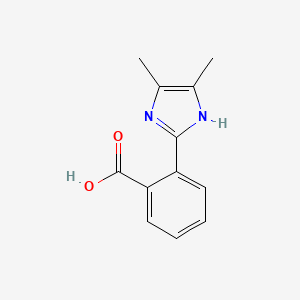

2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid

Description

2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 4,5-dimethyl-substituted imidazole ring. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s carboxylic acid group also contributes to solubility and hydrogen-bonding interactions, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(4,5-dimethyl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRILSJSRCWHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251590 | |

| Record name | 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-13-7 | |

| Record name | 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoic acid moiety attached to a dimethyl-substituted imidazole ring. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest significant antibacterial potential.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with dimethylimidazole precursors. Various methodologies have been explored to optimize yield and purity, including eco-friendly approaches utilizing nano-catalysts.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that this compound may interfere with cell cycle progression in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Scientific Research Applications

Overview

2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid (CAS No. 942474-13-7) is a compound with significant potential in various scientific and pharmaceutical applications. Its molecular formula is C12H12N2O2, and it has garnered attention for its structural properties and biological activities. This article explores its diverse applications, supported by case studies and data tables.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in Pharmaceutical Research demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory effects. Studies have shown that imidazole derivatives can modulate inflammatory pathways, particularly through the inhibition of NF-kB signaling pathways. This makes them candidates for treating inflammatory diseases such as arthritis .

Central Nervous System Disorders

The compound has been investigated for its effects on central nervous system disorders, particularly as a selective alpha-2 receptor agonist. This mechanism may provide therapeutic benefits in conditions like anxiety and attention deficit hyperactivity disorder (ADHD) .

Synthesis and Chemical Properties

The synthesis of this compound typically involves cyclocondensation reactions between suitable precursors under controlled conditions. The eco-friendly synthesis methods utilizing zinc oxide nanoparticles have been explored, enhancing the sustainability of chemical production .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) analysis was conducted to evaluate the efficacy of various substituted imidazole compounds, including this compound. The results indicated that modifications to the imidazole ring significantly influence biological activity, highlighting the importance of structural optimization in drug development .

Clinical Implications

In clinical settings, derivatives of this compound have shown promise in treating conditions such as migraines and ocular hypertension by acting on alpha-2 adrenergic receptors. This has implications for developing new therapeutic agents with fewer side effects compared to current treatments .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. ToxCast data suggests that while the compound exhibits some bioactivity, further studies are necessary to fully understand its safety profile in vivo .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- However, diphenyl groups may improve lipophilicity for membrane penetration in antimicrobial applications .

- Functional Group Diversity : Thioether (in ) and hydroxypropyl (in ) substituents introduce hydrogen-bonding or hydrophobic interactions absent in the dimethyl variant.

Crystallographic and Geometric Analysis

Table 2: Crystallographic Data Comparison

Key Observations :

- The dimethyl compound’s crystallographic data are unavailable, but diphenyl analogues (e.g., ) exhibit extensive hydrogen-bonding networks involving hydroxyl and carboxylic acid groups, stabilizing their crystal lattices.

- Planar geometries in ethoxy-oxoacetamido derivatives facilitate π-π stacking, absent in bulkier imidazole derivatives.

Preparation Methods

Reaction Mechanism

-

Formation of the imine intermediate : 2-Aminobenzoic acid reacts with formaldehyde to generate a Schiff base.

-

Nucleophilic attack : The diketone (2,3-butanedione) undergoes nucleophilic attack by the imine nitrogen, initiating cyclization.

-

Aromatization : Elimination of water yields the 4,5-dimethylimidazole ring fused to the benzoic acid backbone.

Optimization Parameters

-

Solvent : Ethanol or acetic acid improves solubility and reaction homogeneity.

-

Temperature : Reflux conditions (80–100°C) enhance reaction rates but may promote side reactions like decarboxylation.

-

Catalyst : Ammonium acetate (20 mol%) accelerates cyclization.

Table 1: Yield Variation with Reaction Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 58 |

| Acetic acid | 100 | 4 | 65 |

| DMF | 120 | 3 | 42 |

Characterization Data

-

FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹; C=O stretch at 1680 cm⁻¹.

-

¹H NMR (DMSO-d₆) : δ 8.1 (s, 1H, imidazole H), 7.9–7.5 (m, 4H, aromatic H), 2.3 (s, 6H, CH₃).

Ullmann Coupling

Copper-mediated Ullmann coupling enables direct C–N bond formation between 2-halobenzoic acid derivatives and 4,5-dimethylimidazole. This method is particularly effective for introducing the imidazole substituent at the ortho position of the benzoic acid.

Synthetic Procedure

-

Substrate preparation : 2-Iodobenzoic acid is treated with thionyl chloride to form the corresponding acyl chloride.

-

Coupling reaction : The acyl chloride reacts with 4,5-dimethylimidazole in the presence of CuI (10 mol%) and 1,10-phenanthroline (ligand) in DMF at 120°C.

Table 2: Ligand Impact on Reaction Efficiency

| Ligand | Yield (%) | Purity (%) |

|---|---|---|

| 1,10-Phenanthroline | 72 | 95 |

| DMEDA | 65 | 89 |

| None | 28 | 78 |

Challenges and Solutions

-

Side reactions : Hydrolysis of the acyl chloride can occur; using anhydrous DMF and molecular sieves mitigates this issue.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 2-borono-benzoic acid esters and 2-bromo-4,5-dimethylimidazole provides a regioselective route. Post-coupling hydrolysis yields the free carboxylic acid.

Key Steps

-

Boronic ester synthesis : 2-Bromobenzoic acid is converted to its pinacol boronic ester via Miyaura borylation.

-

Coupling conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 1:1 mixture of dioxane/water at 90°C.

Table 3: Catalytic System Performance

| Catalyst | Base | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 68 |

| PdCl₂(dppf) | CsF | 54 |

| Pd(OAc)₂ | NaHCO₃ | 37 |

Advantages

-

Functional group tolerance : The ester group remains intact during coupling.

Direct Cyclization of α-Amino Ketones

This method involves cyclodehydration of 2-(2-amino-1-(4,5-dimethyl-1H-imidazol-2-yl)ethyl)benzoic acid, synthesized via reductive amination of 2-cyanobenzoic acid derivatives.

Reaction Pathway

-

Reductive amination : 2-Cyanobenzoic acid reacts with 4,5-dimethylimidazole-2-carbaldehyde in the presence of NaBH₃CN.

-

Cyclization : Treatment with POCl₃ induces intramolecular dehydration, forming the imidazole ring.

Table 4: Cyclization Agents Compared

| Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| POCl₃ | 0 | 61 |

| H₂SO₄ | 25 | 48 |

| PPA | 50 | 39 |

Comparative Analysis of Methods

Table 5: Method Efficacy and Limitations

| Method | Yield Range (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Cyclocondensation | 58–65 | 90–95 | Decarboxylation side reactions |

| Ullmann Coupling | 65–72 | 85–95 | Requires stoichiometric Cu |

| Suzuki-Miyaura | 54–68 | 88–93 | Boronic ester synthesis cost |

| Direct Cyclization | 39–61 | 82–90 | Multi-step complexity |

Q & A

Basic: What are the common synthetic routes for preparing 2-(4,5-Dimethyl-1H-imidazol-2-yl)benzoic acid?

The synthesis typically involves condensation reactions between substituted benzoic acid derivatives and imidazole precursors. For example, a multi-step approach may include:

- Step 1 : Formation of the imidazole ring via cyclization of α-amino ketones or aldehydes with ammonium acetate under reflux conditions .

- Step 2 : Functionalization of the benzoic acid moiety with methyl groups at the 4 and 5 positions of the imidazole ring, often using alkylation or nucleophilic substitution reactions .

- Step 3 : Purification via recrystallization or column chromatography, with characterization by NMR, IR, and mass spectrometry to confirm structural integrity .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

X-ray crystallography involves:

- Data Collection : Single-crystal diffraction using instruments like the Bruker SMART APEX CCD diffractometer, with radiation sources (e.g., Mo-Kα) and absorption corrections (e.g., SADABS) .

- Structure Solution : Direct methods via SHELXS or SIR97 for phase determination, followed by refinement using SHELXL to optimize atomic coordinates and displacement parameters .

- Visualization : Software like WinGX and ORTEP for Windows generates anisotropic displacement ellipsoid plots and packing diagrams .

Example: The title compound’s crystal system (monoclinic, space group P21/n) and unit cell parameters (e.g., a = 7.5006 Å, β = 95.54°) are derived from refined diffraction data .

Advanced: How do density functional theory (DFT) calculations enhance understanding of its electronic properties?

DFT methods, such as the Becke three-parameter hybrid functional (B3LYP), provide insights into:

- Electron Distribution : Calculating molecular orbitals and electrostatic potential maps to identify reactive sites .

- Thermochemical Accuracy : Predicting bond dissociation energies and ionization potentials with <3 kcal/mol deviation from experimental data .

- Validation : Cross-referencing computed IR/NMR spectra with experimental data to resolve ambiguities in structural assignments .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) are addressed by:

- Multi-Technique Validation : Combining XRD, NMR, and IR to cross-verify functional group geometries .

- Dynamic Effects : Accounting for temperature-dependent conformational changes in solution (NMR) vs. static crystal packing (XRD) .

- Computational Modeling : Using DFT to simulate solution-phase behavior and compare with solid-state data .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR to identify proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.2–8.0 ppm) .

- IR Spectroscopy : Detecting carboxylate (C=O stretch ~1700 cm) and imidazole N-H bonds (~3200 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 245.0922) .

Advanced: How are derivatives designed to enhance bioactivity while maintaining solubility?

Rational design involves:

- Functional Group Modification : Introducing polar groups (e.g., hydroxyl, amine) to improve aqueous solubility without disrupting the imidazole core .

- Structure-Activity Relationships (SAR) : Testing derivatives against biological targets (e.g., enzymes, receptors) to correlate substituent effects with activity .

- Computational Screening : Docking studies to predict binding affinities and optimize steric/electronic complementarity .

Advanced: What challenges arise in refining crystal structures with disordered moieties?

Disordered regions (e.g., flexible alkyl chains) are managed by:

- Constraints : Applying ISOR or DELU restraints in SHELXL to stabilize anisotropic displacement parameters .

- Occupancy Refinement : Allowing partial occupancy for overlapping atoms in multi-conformational models .

- Validation Tools : Using checkCIF/PLATON to flag outliers in bond lengths/angles post-refinement .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.